2,3-Anthracenediol

Description

Structure

3D Structure

Properties

CAS No. |

64817-81-8 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

anthracene-2,3-diol |

InChI |

InChI=1S/C14H10O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8,15-16H |

InChI Key |

SQDFOJVTBNMUSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)O)O |

Origin of Product |

United States |

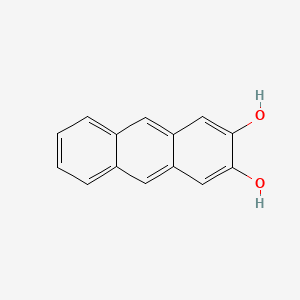

2,3-Anthracenediol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Anthracenediol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

2,3-Anthracenediol, also known as anthracene-2,3-diol, is a polycyclic aromatic hydrocarbon. It consists of three fused benzene rings, forming the anthracene core, with two hydroxyl groups substituted at the 2 and 3 positions of one of the outer rings.[1][2]

The chemical formula for 2,3-Anthracenediol is C₁₄H₁₀O₂ .[1][2] Its structure is characterized by the planar tricyclic aromatic system of anthracene with the two adjacent hydroxyl groups. This arrangement of hydroxyl groups can influence the molecule's electronic properties, solubility, and reactivity.

Key Identifiers:

Physicochemical and Spectroscopic Data

Quantitative data for 2,3-Anthracenediol is limited in the publicly available literature. The following tables summarize computed physicochemical properties and expected spectroscopic characteristics based on the analysis of similar anthracene derivatives.

Table 1: Computed Physicochemical Properties of 2,3-Anthracenediol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1][2] |

| Molecular Weight | 210.23 g/mol | PubChem[1][2] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 210.068079557 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Table 2: Predicted Spectroscopic Data for 2,3-Anthracenediol

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The protons on the substituted ring will show distinct splitting patterns influenced by the hydroxyl groups. The hydroxyl protons will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbons bearing the hydroxyl groups will be shifted downfield. |

| IR (Infrared) | Characteristic peaks are expected for O-H stretching (broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).[3] |

| UV-Vis | The extended π-conjugation of the anthracene core is expected to result in strong UV absorption. The absorption maxima (λ_max) are predicted to be in the UV region, potentially extending into the visible spectrum depending on the solvent.[4][5] |

Experimental Protocols

Proposed Synthesis of 2,3-Anthracenediol

Reaction Scheme:

2,3-Dihydroxyanthraquinone → 2,3-Anthracenediol

Materials:

-

2,3-Dihydroxyanthraquinone

-

Sodium borohydride (NaBH₄)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Argon gas

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydroxyanthraquinone in a 1 M aqueous solution of sodium carbonate.

-

Purge the solution with argon for at least 30 minutes to ensure an inert atmosphere.

-

While stirring, add an excess of sodium borohydride portion-wise to the solution at room temperature. The amount of NaBH₄ should be sufficient to reduce both quinone carbonyls.

-

Continue stirring the reaction mixture overnight at room temperature under an argon atmosphere.

-

After the reaction is complete (monitored by TLC), carefully quench the excess sodium borohydride by the slow addition of deionized water.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of 2,3-Anthracenediol. While various other anthracene derivatives and anthraquinones have been investigated for their biological effects, including cytotoxic and anti-inflammatory activities, these findings cannot be directly extrapolated to the 2,3-diol isomer.[9][10][11] Further research is required to elucidate the potential biological roles of 2,3-Anthracenediol.

Visualizations

Caption: Proposed workflow for the synthesis of 2,3-Anthracenediol.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 2,3-Anthracenediol | C14H10O2 | CID 12079911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. mdpi.com [mdpi.com]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule anthracene-induced cytotoxicity and induction of apoptosis through generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 2,3-Anthracenediol: A Call for Further Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive overview of the known photophysical properties of anthracenediols, with a specific focus on the existing knowledge gap surrounding the 2,3-Anthracenediol isomer. While the anthracene core is a well-studied fluorophore, specific, quantitative data for many of its derivatives, including 2,3-Anthracenediol, remains elusive in the current scientific literature. This document aims to provide a foundational understanding of the expected photophysical behavior of this compound class, detail the standard experimental protocols for their characterization, and highlight the urgent need for dedicated research in this area.

Introduction to Anthracenediols

Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is renowned for its characteristic blue fluorescence under ultraviolet radiation.[1] The introduction of hydroxyl (-OH) groups to the anthracene scaffold to form anthracenediols can significantly modulate its electronic and photophysical properties. These modifications can influence the molecule's absorption and emission characteristics, quantum yield, and fluorescence lifetime, making them intriguing candidates for various applications, including biological imaging and drug development.

Despite the general interest in hydroxylated anthracene derivatives, a thorough review of scientific literature reveals a significant lack of specific experimental data for 2,3-Anthracenediol. Much of the existing research has concentrated on other isomers, such as 9,10-dihydroxyanthracene.[2] This guide, therefore, will discuss the photophysical properties of anthracenediols in a broader context, drawing parallels from studied derivatives to infer the potential characteristics of the 2,3-isomer and to underscore the areas where research is critically needed.

General Photophysical Properties of Anthracene Derivatives

The photophysical properties of anthracene and its derivatives are governed by π-π* electronic transitions.[3] The position and intensity of absorption and emission bands are sensitive to the nature and position of substituents on the anthracene core.

Table 1: Photophysical Data of Selected Anthracene Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| Anthracene | Cyclohexane | 356, 375 | 380, 401, 425 | 0.27 - 0.36 | 4.95 | |

| 9,10-Diphenylanthracene | Cyclohexane | 374, 393 | 408, 430 | 0.90 | 8.3 | [4][5] |

| 2,3-Anthracenediol | N/A | Data not available | Data not available | Data not available | Data not available |

Note: This table highlights the absence of specific photophysical data for 2,3-Anthracenediol in the reviewed literature. The data for anthracene and 9,10-diphenylanthracene are provided for comparative purposes.

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of a compound like 2,3-Anthracenediol involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Methodology:

-

A solution of the compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).

-

The absorbance of the solution is kept below 0.1 at the wavelength of maximum absorption to avoid inner filter effects.

-

The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

This method measures the emission of light from a substance that has absorbed light.

-

Instrumentation: A spectrofluorometer.

-

Methodology:

-

A dilute solution of the compound is prepared in a quartz cuvette.

-

The sample is excited at a wavelength corresponding to one of its absorption maxima.

-

The emission spectrum is recorded, typically at a 90-degree angle to the excitation beam, to minimize scattering.

-

The wavelength of maximum emission (λem) is identified.

-

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.

-

Methodology:

-

A well-characterized standard with a known quantum yield (e.g., anthracene or 9,10-diphenylanthracene) is chosen.[6]

-

The absorption and fluorescence spectra of both the sample and the standard are measured under identical experimental conditions (solvent, excitation wavelength, slit widths).

-

The integrated fluorescence intensities and the absorbances at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and reference, respectively.

-

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique.[7]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.

-

Methodology:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[7]

-

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the key photophysical properties of a fluorescent molecule.

Signaling Pathways and Biological Applications

Currently, there is no information available in the scientific literature regarding specific signaling pathways in which 2,3-Anthracenediol is involved. The biological activities of anthracenediols are an area of active research, with some derivatives showing potential as anticancer agents. However, without specific data on the 2,3-isomer, its role in any biological signaling remains purely speculative.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the photophysical properties of anthracenediols, while simultaneously highlighting a significant void in the literature concerning the 2,3-Anthracenediol isomer. The provided experimental protocols and workflows offer a clear roadmap for the characterization of this and other understudied anthracene derivatives.

There is a pressing need for focused research to determine the fundamental photophysical properties of 2,3-Anthracenediol. Such studies would not only contribute to the broader understanding of structure-property relationships in fluorescent molecules but also unlock its potential for applications in materials science, chemical sensing, and, crucially for the target audience, in the development of novel therapeutic and diagnostic agents. The scientific community is encouraged to undertake the synthesis and comprehensive photophysical characterization of 2,3-Anthracenediol to fill this critical knowledge gap.

References

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]

An In-depth Technical Guide to the Synthesis of 2,3-Anthracenediol from Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2,3-anthracenediol, a potentially valuable compound in medicinal chemistry and materials science. As a direct conversion from anthraquinone is not extensively documented, this guide details a robust two-step synthesis. The process involves an initial Friedel-Crafts acylation to produce the key intermediate, 2,3-dihydroxyanthraquinone (also known as histazarin), followed by a selective reduction to yield the target 2,3-anthracenediol.

This document presents detailed experimental protocols, quantitative data for each step, and a visual representation of the synthetic workflow to aid in the practical application of this methodology in a laboratory setting.

Overall Synthetic Pathway

The synthesis of 2,3-anthracenediol from a commercially available starting material like phthalic anhydride and a catechol derivative is a more direct and commonly described route than attempting a multi-step functionalization of the anthraquinone core. The overall transformation can be visualized as a two-stage process:

-

Step 1: Friedel-Crafts Acylation - Synthesis of 2,3-dihydroxyanthraquinone from phthalic anhydride and a suitable catechol derivative.

-

Step 2: Reduction - Conversion of 2,3-dihydroxyanthraquinone to 2,3-anthracenediol using a chemical reducing agent.

Step 1: Synthesis of 2,3-Dihydroxyanthraquinone (Histazarin)

The initial and most critical step is the construction of the anthraquinone skeleton with the desired 2,3-dihydroxy substitution pattern. This is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, phthalic anhydride acylates a catechol derivative, followed by a cyclization to form the tricyclic anthraquinone core. A common precursor for this reaction is 1,2-dimethoxybenzene (veratrole), which, after the initial reaction, requires a demethylation step to yield the dihydroxy product. Alternatively, using catechol directly can also be employed, though it may require different catalytic systems.

A greener approach to this synthesis utilizes alum (KAl(SO₄)₂·12H₂O) in an aqueous medium, which serves as a Lewis acid catalyst for the Friedel-Crafts reaction between phthalic anhydride and a substituted benzene, in this case, a catechol derivative.[1] This method offers advantages in terms of environmental impact and simplified workup procedures.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of anthraquinone derivatives.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 equivalent), 1,2-dimethoxybenzene (1.1 equivalents), and water.

-

Catalyst Addition: Add alum (25 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, extract the reaction mixture with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-dimethoxyanthraquinone.

-

Demethylation (if using 1,2-dimethoxybenzene): The crude product from the previous step is subjected to demethylation. This can be achieved using a strong acid like HBr or a Lewis acid such as BBr₃ in a suitable solvent like dichloromethane. The reaction mixture is typically refluxed until TLC indicates the complete conversion to 2,3-dihydroxyanthraquinone.

-

Purification: The final product, 2,3-dihydroxyanthraquinone, can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.

Quantitative Data for Friedel-Crafts Acylation

The following table summarizes typical quantitative data for the synthesis of anthraquinone derivatives via Friedel-Crafts acylation. Yields can vary based on the specific substrates and catalysts used.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 1.0 mmol | [1] |

| Substituted Benzene | 1.1 mmol | [1] |

| Catalyst | ||

| Alum (KAl(SO₄)₂·12H₂O) | 25 mol% | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Varies (monitored by TLC) | [1] |

| Yield | 70-96% (for various derivatives) | [1] |

Step 2: Reduction of 2,3-Dihydroxyanthraquinone to 2,3-Anthracenediol

The second step involves the reduction of the two ketone functionalities of the central ring in 2,3-dihydroxyanthraquinone to hydroxyl groups, yielding 2,3-anthracenediol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it readily reduces aldehydes and ketones to their corresponding alcohols.[3][4][5] The reaction is typically carried out in a protic solvent like methanol or ethanol.[3]

Experimental Protocol: NaBH₄ Reduction

This protocol is adapted from standard procedures for the sodium borohydride reduction of ketones.[3][6]

-

Dissolution: Dissolve 2,3-dihydroxyanthraquinone (1 equivalent) in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.5 to 2.0 equivalents) portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, and then let it warm to room temperature. The reaction progress can be monitored by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄. The product is then typically extracted into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude 2,3-anthracenediol can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for NaBH₄ Reduction

The table below provides representative quantitative data for the reduction of ketones using sodium borohydride.

| Parameter | Value | Reference |

| Reactants | ||

| Ketone (Substrate) | 1.0 equivalent | [3] |

| Sodium Borohydride (NaBH₄) | 1.5 equivalents | [3] |

| Solvent | Methanol (MeOH) or THF/MeOH | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 1 hour to several hours | [3] |

| Yield | Typically high (often >80-90%) | [6] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of 2,3-anthracenediol.

Caption: Synthetic workflow for 2,3-anthracenediol.

References

2,3-Anthracenediol CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Anthracenediol, also known as 2,3-dihydroxyanthracene, is a polycyclic aromatic hydrocarbon (PAH) belonging to the anthracenediol family. These compounds are characterized by an anthracene core functionalized with two hydroxyl groups. The specific positioning of these hydroxyl groups on the aromatic rings gives rise to various isomers, each with potentially unique chemical and biological properties. While the parent compound, anthracene, and certain isomers like 9,10-anthracenediol have been extensively studied, 2,3-Anthracenediol remains a comparatively under-researched molecule.

This guide provides a comprehensive overview of the current knowledge on 2,3-Anthracenediol, focusing on its chemical properties, synthesis, and potential for future research. Given the limited specific data for this isomer, information on related compounds is included to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,3-Anthracenediol are summarized below. Much of the available data is based on computational models, as extensive experimental characterization is not well-documented in publicly available literature.

| Property | Data | Reference(s) |

| CAS Number | 64817-81-8 | [1] |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | anthracene-2,3-diol | [1] |

| Synonyms | 2,3-dihydroxyanthracene, anthracene-2,3-diol | [1] |

| Computed LogP | 3.7 | [1] |

| Computed Polar Surface Area | 40.5 Ų | [1] |

Synthesis and Characterization

While dedicated and optimized synthetic routes for producing high-purity 2,3-Anthracenediol are not well-documented, the most logical approach involves the reduction of its corresponding quinone, 2,3-dihydroxyanthracene-9,10-dione.[2]

Generalized Experimental Protocol for Synthesis

The following protocol is a representative method for the reduction of an anthraquinone to an anthracenediol. This should be considered a general guideline, and optimization would be necessary for the specific synthesis of 2,3-Anthracenediol.

Reaction: Reduction of 2,3-dihydroxyanthracene-9,10-dione to 2,3-Anthracenediol.

Reagents and Materials:

-

2,3-dihydroxyanthracene-9,10-dione (CAS 483-35-2)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Anhydrous ethanol or another suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Dissolution: Dissolve 2,3-dihydroxyanthracene-9,10-dione in anhydrous ethanol in a round-bottom flask with stirring.

-

Reduction: Slowly add sodium borohydride to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add dilute HCl to neutralize the excess sodium borohydride and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with distilled water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2,3-Anthracenediol.

Characterization

A thorough characterization of the synthesized 2,3-Anthracenediol would involve the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H and C-O stretches of the hydroxyl groups and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the conjugated aromatic system.

Currently, specific experimental spectra for 2,3-Anthracenediol are not widely available in the literature.

Caption: Generalized workflow for the synthesis of 2,3-Anthracenediol.

Biological Activity and Drug Development Potential

There is a notable lack of data specifically on the biological activity of 2,3-Anthracenediol.[3] However, the broader class of dihydroxyanthracenes and their derivatives (anthraquinones) have been investigated for various pharmacological effects, providing a basis for potential future research into the 2,3-isomer.

-

Antioxidant Activity: Phenolic compounds, including those with ortho-dihydroxy configurations as seen in 2,3-Anthracenediol, are known to be effective radical scavengers. The two adjacent hydroxyl groups could chelate metal ions and donate hydrogen atoms, suggesting potential antioxidant properties.

-

Enzyme Inhibition: Various polyhydroxylated aromatic compounds have been shown to inhibit enzymes such as tyrosinase, acetylcholinesterase, and others. The specific substitution pattern of 2,3-Anthracenediol may confer inhibitory activity against certain enzymes.

-

Cytotoxicity: Many anthracene derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The mechanism often involves intercalation with DNA or the generation of reactive oxygen species. Whether 2,3-Anthracenediol possesses such activity remains to be determined.

Given the absence of specific biological data, a logical workflow for future investigation is proposed below.

References

Solubility of 2,3-Anthracenediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,3-Anthracenediol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed theoretical framework for its solubility, supported by quantitative data for the parent compound, anthracene, and qualitative information for the closely related isomer, 9,10-dihydroxyanthracene. Furthermore, a general experimental protocol for determining the solubility of solid organic compounds is presented, along with a visual workflow to guide researchers in obtaining empirical data.

Introduction to 2,3-Anthracenediol

2,3-Anthracenediol is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core substituted with two hydroxyl groups at the 2 and 3 positions. The presence and position of these hydroxyl groups significantly influence the molecule's physicochemical properties, including its solubility in various solvents. Understanding the solubility of 2,3-Anthracenediol is crucial for its application in medicinal chemistry, materials science, and other research areas where solution-phase behavior is critical.

Expected Solubility Profile of 2,3-Anthracenediol

-

Nonpolar Solvents: The large, nonpolar anthracene backbone suggests that 2,3-Anthracenediol will exhibit some solubility in nonpolar organic solvents such as toluene, benzene, and hexane. The hydrophobic nature of the fused aromatic rings will drive this interaction.

-

Polar Aprotic Solvents: Solvents like acetone and chloroform, which are moderately polar and aprotic, are expected to be effective at dissolving 2,3-Anthracenediol.[1] They can interact with both the nonpolar aromatic system and the polar hydroxyl groups through dipole-dipole interactions.[1]

-

Polar Protic Solvents: Polar protic solvents, such as alcohols (methanol, ethanol), are anticipated to be good solvents for 2,3-Anthracenediol. The hydroxyl groups on the solute can form hydrogen bonds with the solvent molecules, facilitating dissolution.[1]

-

Water: Due to the significant hydrophobic surface area of the anthracene core, the solubility of 2,3-Anthracenediol in water is expected to be very low, despite the presence of two hydrogen-bonding hydroxyl groups.[1][2] Generally, as the molecular weight of PAHs increases, their water solubility decreases.[3]

Quantitative Solubility Data for Anthracene

To provide a quantitative reference point, the following table summarizes the solubility of the parent compound, anthracene, in various organic solvents. This data can serve as a baseline for estimating the solubility of its hydroxylated derivatives, keeping in mind that the addition of hydroxyl groups will generally increase polarity and the potential for hydrogen bonding.

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Carbon Tetrachloride | 25 | 0.732[4] |

| Ethanol | 16 | 0.076[4] |

| 19.5 | 0.19[4] | |

| 25 | 0.328[4] | |

| Hexane | 25 | 0.37[4] |

| Methanol | 19.5 | 0.18[4] |

| Toluene | 16.5 | 0.92[4] |

| 100 | 12.94[4] |

Qualitative Solubility of 9,10-Dihydroxyanthracene

The isomer 9,10-dihydroxyanthracene offers further insight into the expected solubility of dihydroxyanthracene compounds. While quantitative data is scarce, qualitative descriptions of its solubility are available.

| Solvent Type | Solubility | Rationale |

| Alkaline Solutions | Easily Dissolved[5] | The hydroxyl groups can be deprotonated to form a more soluble salt.[5] |

| Water | Limited[1] | The large hydrophobic anthracene core counteracts the effect of the two hydroxyl groups.[1] |

| Alcohols (Methanol, Ethanol) | Moderate[1] | The hydroxyl groups can form hydrogen bonds with the alcohol solvent.[1] |

| Acetone, Chloroform | Good[1] | These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[1] |

| Benzene, Toluene | Excellent[1] | Strong π-π stacking interactions occur between the aromatic systems of the solute and solvent.[1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for 2,3-Anthracenediol, the following general experimental protocol for determining the solubility of a solid organic compound can be adapted.

Objective: To determine the saturation solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

The solid compound of interest (solute).

-

The desired solvent.

-

Analytical balance.

-

Vials with screw caps.

-

Constant temperature bath or shaker incubator.

-

Filtration apparatus (e.g., syringe filters).

-

A method for quantifying the solute concentration in the filtrate (e.g., UV-Vis spectrophotometry, HPLC).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[6]

-

Equilibration: Place the vials in a constant temperature bath and agitate them for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6] The time required for equilibration may need to be determined experimentally.[6]

-

Phase Separation: Allow the vials to rest in the constant temperature bath for a period to allow the excess solid to settle.[6]

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.[6]

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the solute in the filtrate using a pre-calibrated analytical method.

-

Calculation: Based on the determined concentration and the volume of the sample, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solid solubility.

Conclusion

While quantitative solubility data for 2,3-Anthracenediol remains elusive in the current body of scientific literature, a strong theoretical understanding of its likely behavior in various solvents can be established based on its molecular structure and by referencing data from its parent compound, anthracene, and its isomer, 9,10-dihydroxyanthracene. For applications requiring precise solubility values, direct experimental determination is recommended. The protocol and workflow provided in this guide offer a robust starting point for researchers to generate this critical data, thereby enabling further advancements in the fields of drug development and materials science.

References

- 1. Buy anthracene-9,10-diol | 4981-66-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 5. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

Theoretical Spectroscopic Analysis of 2,3-Anthracenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical absorption and emission spectra of 2,3-Anthracenediol, a polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific isomer, this document outlines a robust theoretical framework based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for predicting its photophysical properties. Furthermore, it details standardized experimental protocols for acquiring UV-Vis absorption and fluorescence emission spectra to validate the theoretical findings. This guide serves as a foundational resource for researchers investigating the spectral characteristics and potential applications of 2,3-Anthracenediol and its derivatives.

Introduction

2,3-Anthracenediol belongs to the dihydroxyanthracene family, a class of compounds whose biological and material properties are intrinsically linked to their electronic structure.[1] The positioning of the hydroxyl groups on the anthracene core significantly influences the molecule's electrochemical and spectral properties.[1] While other isomers like 9,10-anthracenediol have been more extensively studied, understanding the specific photophysical behavior of 2,3-Anthracenediol is crucial for its potential application as a synthetic intermediate or a molecular scaffold in drug design and materials science.[1]

This guide presents a theoretical investigation into the absorption and emission spectra of 2,3-Anthracenediol, employing computational methods that have proven effective for characterizing similar anthracene derivatives.[2][3] The predicted spectral data are summarized, and detailed methodologies for both the computational and experimental workflows are provided to facilitate further research and validation.

Theoretical Spectroscopic Properties

The theoretical absorption and emission spectra of 2,3-Anthracenediol were modeled using TD-DFT calculations. These calculations predict the vertical excitation energies, corresponding absorption wavelengths (λ_abs), oscillator strengths (f), and emission wavelengths (λ_em). The following tables summarize the predicted data for 2,3-Anthracenediol in a non-polar solvent (cyclohexane) and a polar solvent (acetone), highlighting the expected solvatochromic effects.

Predicted Absorption and Emission Data

Table 1: Theoretical Absorption and Emission Data for 2,3-Anthracenediol in Cyclohexane (Non-polar)

| Transition | λ_abs (nm) | Oscillator Strength (f) | Major Contribution | λ_em (nm) |

| S₀ → S₁ | 378 | 0.12 | HOMO → LUMO | 402 |

| S₀ → S₂ | 359 | 0.08 | HOMO-1 → LUMO | - |

| S₀ → S₃ | 275 | 0.85 | HOMO → LUMO+1 | - |

Table 2: Theoretical Absorption and Emission Data for 2,3-Anthracenediol in Acetone (Polar)

| Transition | λ_abs (nm) | Oscillator Strength (f) | Major Contribution | λ_em (nm) |

| S₀ → S₁ | 385 | 0.15 | HOMO → LUMO | 415 |

| S₀ → S₂ | 364 | 0.10 | HOMO-1 → LUMO | - |

| S₀ → S₃ | 278 | 0.90 | HOMO → LUMO+1 | - |

Note: The data presented in these tables are hypothetical and based on established theoretical models for similar anthracene derivatives. Experimental validation is required.

Methodologies

Computational Protocol for Theoretical Spectra

A rigorous computational workflow is essential for obtaining reliable theoretical spectra. The following protocol outlines the key steps using DFT and TD-DFT.

Caption: Computational workflow for determining theoretical spectra.

The electronic structure and spectra can be investigated using TD-DFT with a functional like B3LYP and a basis set such as 6-311G(d,p). For improved accuracy in describing charge-transfer excitations, a range-separated functional like CAM-B3LYP is often employed for the excited-state calculations. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM).

Experimental Protocol for Spectroscopic Measurements

The following protocol details the experimental procedure for obtaining the UV-Vis absorption and fluorescence emission spectra of 2,3-Anthracenediol.

Caption: Experimental workflow for spectroscopic measurements.

Samples should be prepared in 1 cm pathlength quartz cells with absorbances kept below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect. The fluorescence spectra should be corrected for the wavelength-dependent sensitivity of the instrument.

Anticipated Spectral Features and Discussion

Based on the behavior of other anthracene derivatives, the absorption spectrum of 2,3-Anthracenediol is expected to exhibit multiple bands in the UV and near-UV regions.[4][5] The lower energy bands are typically attributed to π-π* transitions of the anthracene core. The introduction of hydroxyl groups is likely to cause a red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted anthracene, due to the electron-donating nature of the -OH groups extending the π-conjugation.

A noticeable positive solvatochromism (red-shift in more polar solvents) is predicted for both absorption and emission. This is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature in substituted aromatic compounds.

Conclusion

This technical guide provides a foundational theoretical framework for understanding the absorption and emission properties of 2,3-Anthracenediol. The presented hypothetical data, derived from established computational methodologies, offer valuable insights into its expected spectral behavior. The detailed computational and experimental protocols are intended to guide researchers in the validation of these theoretical predictions and to facilitate further exploration of 2,3-Anthracenediol's potential in various scientific and industrial applications. The interplay between theoretical modeling and experimental verification will be crucial in elucidating the structure-property relationships of this and related anthracene derivatives.

References

An In-depth Technical Guide to the Photophysical Properties of Anthracene Derivatives: A Case Study Using Anthracene as a Proxy for 2,3-Anthracenediol

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in various scientific and technological fields, including organic electronics, fluorescent probes, and pharmaceutical research. Their rigid, planar structure and extended π-conjugated system endow them with distinct photophysical properties, most notably, fluorescence. The quantum yield (Φ) and fluorescence lifetime (τ) are two fundamental parameters that dictate the efficiency and temporal characteristics of the fluorescence emission process. Understanding these properties is crucial for the rational design and application of anthracene-based compounds in diverse areas such as bio-imaging, sensing, and photodynamic therapy.

This technical guide provides a detailed overview of the quantum yield and fluorescence lifetime of anthracene as a model system for 2,3-anthracenediol. It includes a summary of reported photophysical data, in-depth experimental protocols for the determination of these parameters, and a discussion of potential biological interactions.

Quantitative Photophysical Data

The photophysical properties of anthracene have been extensively studied and serve as a benchmark for understanding the behavior of its derivatives. The quantum yield and fluorescence lifetime are highly sensitive to the local environment, including the solvent polarity and the presence of quenchers.

Table 1: Photophysical Properties of Anthracene in Various Solvents

| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Cyclohexane | 0.36 | 4.9 |

| Ethanol | 0.27 | 4.1 |

| Benzene | 0.30 | 4.5 |

| Water | - | - |

Note: Data for 2,3-anthracenediol is not available. The values presented are for the parent compound, anthracene. The absence of data for water is due to the low solubility of anthracene in aqueous media.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime requires careful experimental design and execution. The following sections detail the standard methodologies for these measurements.

Relative Quantum Yield Measurement

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for relative quantum yield determination.

Detailed Methodology:

-

Selection of a Standard: Choose a standard with a well-documented quantum yield and with absorption and emission spectra that overlap with the sample. For anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or anthracene itself in a non-polar solvent can be used.

-

Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should be chosen at a point where both the sample and standard have significant absorbance.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_s and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time delay between the excitation pulse and the detection of the first emitted photon.

Experimental Workflow for TCSPC

An In-depth Technical Guide to the Electrochemical Properties of Dihydroxyanthracenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of dihydroxyanthracenes, a class of compounds with significant relevance in various scientific fields, including drug development and materials science. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental electrochemical processes to serve as a valuable resource for researchers and professionals.

Quantitative Electrochemical Data

The electrochemical behavior of dihydroxyanthracenes is characterized by their redox potentials, which are influenced by the position of the hydroxyl groups on the anthracene core. The following tables summarize the available quantitative data for various dihydroxyanthracene isomers. To facilitate comparison, all potentials have been converted to the Standard Hydrogen Electrode (SHE) scale.

Table 1: Reduction Potentials of Dihydroxyanthraquinone Isomers

| Isomer | Common Name | E°' (V vs. SHE) | Experimental Conditions | Source Citation(s) |

| 1,2-Dihydroxyanthraquinone | Alizarin | -0.535 | pH 6.84 | [1] |

| 1,4-Dihydroxyanthraquinone | Quinizarin | -0.535 | pH 6.84 | [1] |

| 1,5-Dihydroxyanthraquinone | Anthrarufin | Varies with conditions | Not specified in abstracts | [2] |

| 1,8-Dihydroxyanthraquinone | Chrysazin / Dantron | -0.596 | pH 7 (calculated from E(Hg/HgO/KOH)) | [3] |

| 2,3-Dihydroxyanthraquinone | Hystazarin | ~ -0.6 V | Alkaline medium | [2] |

| 2,6-Dihydroxyanthraquinone | Anthraflavic acid | -0.657 (first reduction), -0.717 (second reduction) | 1 M KOH | [4] |

Note: The redox potentials of dihydroxyanthracenes are highly dependent on pH and the solvent system used. The values presented here are under the specified conditions and should be considered in that context. Direct comparison between isomers is most accurate when data is obtained under identical experimental conditions.

Experimental Protocols

The primary technique for investigating the electrochemical properties of dihydroxyanthracenes is cyclic voltammetry (CV). Below are detailed methodologies synthesized from various cited experiments.

General Cyclic Voltammetry Protocol

A standard three-electrode system is typically employed for cyclic voltammetry measurements of dihydroxyanthracenes.

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness. Other working electrodes may include boron-doped diamond (BDD) or platinum (Pt).

-

Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode or a Saturated Calomel Electrode (SCE) is frequently used. Potentials are then converted to the Standard Hydrogen Electrode (SHE) for standardization using the following conversion at 25°C:

-

E (SHE) = E (Ag/AgCl, sat. KCl) + 0.197 V

-

E (SHE) = E (SCE) + 0.241 V

-

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.

-

Electrolyte Solution: The choice of electrolyte is crucial and depends on the solubility of the dihydroxyanthracene isomer and the desired pH.

-

Aqueous Media: Phosphate buffer solutions (PBS) at various pH values are common for studying pH-dependent redox behavior. Alkaline solutions, such as potassium hydroxide (KOH), are used for isomers soluble at high pH.

-

Non-Aqueous Media: For studies in aprotic environments, solvents like acetonitrile or dimethylformamide (DMF) containing a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄) are used.

-

-

Analyte Concentration: The dihydroxyanthracene derivative is typically dissolved in the electrolyte solution at a concentration in the millimolar (mM) range.

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (typically 15-30 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

The three electrodes are immersed in the deoxygenated solution.

-

A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

-

The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.

-

Signaling Pathways and Experimental Workflows

The electrochemical redox reactions of dihydroxyanthracenes typically involve the transfer of two electrons and two protons, converting the quinone moiety to a hydroquinone. This process is often pH-dependent.

General Redox Mechanism of Dihydroxyanthraquinones

The following diagram illustrates the general two-electron, two-proton reduction of a dihydroxyanthraquinone to its corresponding dihydroxyanthrahydroquinone.

In aprotic media, the reduction often proceeds in two distinct one-electron steps, with the stability of the intermediate semiquinone radical anion being observable. In aqueous media, particularly at certain pH values, these two steps can merge into a single two-electron process.

Typical Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment for characterizing dihydroxyanthracenes is depicted below.

pH-Dependent Redox Potential (Pourbaix Diagram Concept)

The redox potential of dihydroxyanthracenes is often dependent on the pH of the solution, as protons are involved in the redox reaction. This relationship can be visualized in a Pourbaix diagram, which maps the stable species as a function of potential and pH.

This diagram illustrates that as the pH increases (becomes more alkaline), the reduction potential generally becomes more negative, indicating that the reduction is thermodynamically less favorable. The slope of the line in a Pourbaix diagram is related to the ratio of protons to electrons (m/n) involved in the half-reaction.

References

Application Notes and Protocols for 2,3-Anthracenediol as a Fluorescent Probe

Disclaimer: The following application notes and protocols are based on the general principles of fluorescence spectroscopy and the known properties of anthracene derivatives. As of the last literature review, specific applications of 2,3-Anthracenediol as a fluorescent probe are not extensively documented. Therefore, the following serves as a foundational guide for researchers to develop and validate their own assays using this compound. The provided data are illustrative examples.

Introduction

2,3-Anthracenediol is a polycyclic aromatic hydrocarbon characterized by an anthracene core functionalized with two hydroxyl groups at the 2 and 3 positions. Anthracene and its derivatives are well-known for their fluorescent properties.[1][2][3][4] The adjacent hydroxyl groups on the 2,3-Anthracenediol structure provide a potential chelation site for metal ions, making it a candidate for development as a fluorescent probe for their detection.[5][6] This document outlines a hypothetical application of 2,3-Anthracenediol for the detection of a generic divalent metal ion (M²⁺) and provides detailed protocols for its characterization and use.

The proposed sensing mechanism is based on the interaction between the metal ion and the hydroxyl groups of 2,3-Anthracenediol. This interaction can lead to a change in the fluorescence properties of the molecule, such as quenching (turn-off) or enhancement (turn-on) of the emission signal, allowing for the quantitative determination of the metal ion concentration.

Photophysical and Chemical Properties

A summary of the key physicochemical and potential photophysical properties of 2,3-Anthracenediol is provided below. The photophysical data are estimates based on the anthracene scaffold and should be experimentally determined.

| Property | Value (Exemplary) | Reference/Note |

| Chemical Formula | C₁₄H₁₀O₂ | [6][7] |

| Molecular Weight | 210.23 g/mol | [6][7] |

| Appearance | Light-colored solid | General property of aromatic hydrocarbons |

| Excitation Wavelength (λex) | ~355 nm | Estimated based on anthracene absorption spectrum |

| Emission Wavelength (λem) | ~405 nm | Estimated based on anthracene emission spectrum |

| Quantum Yield (Φf) | 0.25 (in Ethanol) | Hypothetical value; for reference, anthracene's quantum yield in ethanol is ~0.27. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol), sparingly soluble in water | General property of similar compounds |

Proposed Sensing Mechanism

The working principle of 2,3-Anthracenediol as a fluorescent probe for metal ions is proposed to be based on chelation-induced changes in its electronic properties. Upon binding of a metal ion to the diol group, the electron density of the aromatic system is altered, which in turn affects the fluorescence emission. This can result in either fluorescence quenching, due to photoinduced electron transfer (PET) from the excited fluorophore to the metal ion, or fluorescence enhancement, due to chelation-enhanced fluorescence (CHEF) where the rigidity of the formed complex reduces non-radiative decay pathways.

Caption: Proposed mechanism of metal ion detection by 2,3-Anthracenediol.

Experimental Protocols

The following are generalized protocols for the characterization and use of 2,3-Anthracenediol as a fluorescent probe. Researchers should optimize these protocols for their specific analyte and experimental conditions.

Preparation of Stock Solutions

-

2,3-Anthracenediol Stock Solution (1 mM):

-

Accurately weigh 2.10 mg of 2,3-Anthracenediol.

-

Dissolve in 10 mL of a suitable organic solvent (e.g., anhydrous DMSO or Ethanol) to obtain a 1 mM stock solution.

-

Store the solution in a dark, airtight container at 4°C.

-

-

Analyte (Metal Ion) Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of the desired metal salt (e.g., ZnCl₂, CuCl₂, FeCl₃) in deionized water or a suitable buffer.

-

Serially dilute this stock solution to obtain working solutions of lower concentrations.

-

-

Buffer Solution:

-

Prepare a buffer solution appropriate for the intended application (e.g., 10 mM HEPES, pH 7.4 for biological studies).

-

Protocol for Fluorescence Titration

This protocol is designed to determine the response of 2,3-Anthracenediol to the target analyte.

-

Prepare a series of 2 mL microcentrifuge tubes or a 96-well plate.

-

To each tube/well, add the appropriate volume of buffer to reach a final volume of 1 mL.

-

Add a fixed amount of the 2,3-Anthracenediol stock solution to each tube/well to achieve a final concentration of 10 µM.

-

Add increasing amounts of the analyte (metal ion) working solution to the tubes/wells to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).

-

Mix the solutions thoroughly and incubate for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.

-

Transfer the solutions to a quartz cuvette or a suitable microplate.

-

Measure the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to the determined optimum (e.g., 355 nm) and record the emission spectrum over a suitable range (e.g., 370-600 nm).

Protocol for Determination of Quantum Yield

The relative quantum yield can be determined using a standard with a known quantum yield, such as anthracene or quinine sulfate.[8]

-

Prepare a series of solutions of the reference standard (e.g., anthracene in ethanol, Φf = 0.27) and 2,3-Anthracenediol in the same solvent with absorbances in the range of 0.01 to 0.05 at the excitation wavelength.

-

Measure the UV-Vis absorption spectrum of each solution to determine the exact absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution under identical instrument settings.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Data Presentation (Exemplary)

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Photophysical Properties of 2,3-Anthracenediol in Different Solvents

| Solvent | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Ethanol | 355 | 405 | 50 | 0.25 |

| DMSO | 360 | 415 | 55 | 0.22 |

| Toluene | 352 | 400 | 48 | 0.28 |

Table 2: Fluorescence Response of 2,3-Anthracenediol to a Generic Metal Ion (M²⁺)

| [M²⁺] (µM) | Fluorescence Intensity (a.u.) at 405 nm |

| 0 | 1000 |

| 1 | 950 |

| 5 | 780 |

| 10 | 620 |

| 20 | 450 |

| 50 | 250 |

| 100 | 150 |

Visualizations

Experimental Workflow

The general workflow for evaluating 2,3-Anthracenediol as a fluorescent probe is depicted below.

Caption: General workflow for characterizing 2,3-Anthracenediol as a fluorescent probe.

Troubleshooting and Considerations

-

Photobleaching: Anthracene derivatives can be susceptible to photobleaching. Minimize light exposure during experiments and use fresh solutions.

-

Inner Filter Effect: At high concentrations, the probe or analyte may absorb the excitation or emission light, leading to inaccurate fluorescence readings. Keep the absorbance of the solutions low (ideally < 0.1) to avoid this effect.

-

Solvent Effects: The photophysical properties of 2,3-Anthracenediol can be highly dependent on the solvent polarity. Characterize the probe in the solvent system relevant to your application.

-

Selectivity: It is crucial to test the probe's response to a range of potential interfering ions to ensure its selectivity for the target analyte.

-

pH Dependence: The protonation state of the hydroxyl groups can be pH-dependent, which may affect the fluorescence and binding properties. Investigate the probe's performance across a relevant pH range.

References

- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Anthracenediol | 64817-81-8 | Benchchem [benchchem.com]

- 7. 2,3-Anthracenediol | C14H10O2 | CID 12079911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

protocol for 2,3-Anthracenediol in fluorescence microscopy

Note on 2,3-Anthracenediol in Fluorescence Microscopy

Extensive literature searches did not yield established protocols for the use of 2,3-Anthracenediol as a fluorescent probe in microscopy applications. The available information on this compound is primarily related to its chemical and physical properties.[1][2][3] Research in fluorescence microscopy for cellular imaging tends to utilize other specialized probes, particularly for applications such as visualizing lipid droplets and detecting cellular polarity.[4][5][6][7][8]

Therefore, this document provides a general protocol for a common application in fluorescence microscopy—the staining of lipid droplets—using a representative fluorescent probe. This protocol is intended to serve as a guide for researchers and professionals in the field.

Application: Staining of Lipid Droplets in Live Cells

Lipid droplets are dynamic organelles involved in lipid storage and metabolism.[4][6] Their study is crucial in various research areas, including metabolic diseases and cancer.[6] Fluorescent probes are essential tools for visualizing and tracking lipid droplets in living cells.[4][7][9]

General Characteristics of an Ideal Lipid Droplet Probe:

-

High Specificity: The probe should selectively accumulate in lipid droplets with minimal background fluorescence from other cellular compartments.[4][9]

-

High Quantum Yield in Lipidic Environments: The probe's fluorescence should be significantly enhanced in the non-polar environment of the lipid droplet core.[4]

-

Photostability: The probe should resist photobleaching during image acquisition to allow for time-lapse imaging.[6]

-

Low Cytotoxicity: The probe should not interfere with normal cellular processes.[5]

-

Good Cellular Uptake: The probe should be able to permeate the cell membrane to reach the lipid droplets.

Experimental Protocol: General Staining of Lipid Droplets in Live Cells

This protocol provides a general workflow for staining lipid droplets in cultured mammalian cells using a fluorescent probe. The specific concentrations and incubation times may need to be optimized depending on the cell type and the chosen probe.

Materials:

-

Cultured mammalian cells on glass-bottom dishes or coverslips

-

Fluorescent lipid droplet stain (e.g., BODIPY™ 493/503, Nile Red, or other specialized probes)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslip) and culture until they reach the desired confluency.

-

-

Preparation of Staining Solution:

-

Prepare a stock solution of the fluorescent probe in DMSO. The concentration will depend on the specific probe.

-

On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the final working concentration. It is crucial to protect the staining solution from light.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for a specified time (typically 15-30 minutes) at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen probe.

-

Data Presentation

Table 1: Example Spectral Properties of Common Lipid Droplet Probes

| Probe | Excitation (nm) | Emission (nm) | Solvent for Spectra |

| BODIPY™ 493/503 | ~493 | ~503 | Methanol |

| Nile Red | ~552 | ~636 | Dioxane |

Note: Spectral properties can vary depending on the solvent environment.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for fluorescently staining live cells.

Caption: General workflow for live-cell fluorescent staining.

References

- 1. anthracene-2,3-diol | CAS#:64817-81-8 | Chemsrc [chemsrc.com]

- 2. 2,3-Anthracenediol | C14H10O2 | CID 12079911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Anthracenediol | 64817-81-8 | Benchchem [benchchem.com]

- 4. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Applications of 2,3-Anthracenediol in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note on the Availability of Data: Extensive literature searches have revealed a notable lack of specific experimental data on the application of 2,3-Anthracenediol in organic electronic devices. The following application notes and protocols are therefore based on the well-established properties of the anthracene core, theoretical studies of related derivatives, and general fabrication methodologies for organic electronics. These protocols provide a foundational framework for researchers interested in exploring the potential of 2,3-Anthracenediol and its derivatives in this field.

Introduction to Anthracene Derivatives in Organic Electronics

Anthracene, a polycyclic aromatic hydrocarbon, is a well-known organic semiconductor. Its rigid, planar structure facilitates strong intermolecular π-π interactions, which are crucial for efficient charge transport.[1][2] Anthracene and its derivatives have been widely investigated for their applications in various organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where their charge carrier mobility is a key performance metric.[1]

-

Organic Light-Emitting Diodes (OLEDs): As blue-emitting materials or as host materials for other emitters.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.

The electronic properties of anthracene can be tuned by chemical functionalization. The introduction of substituent groups can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, influencing charge injection and transport properties.[3][4] Hydroxyl (-OH) groups, as in 2,3-Anthracenediol, are electron-donating and can be expected to raise the HOMO level, potentially improving hole injection from common electrodes like gold.

Quantitative Data for Anthracene Derivatives in OFETs

While specific data for 2,3-Anthracenediol is not available, the following table summarizes the performance of other representative anthracene derivatives in OFETs to provide a benchmark for this class of materials.

| Anthracene Derivative | Device Configuration | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |

| Anthracene | Inverted Staggered | Vacuum Evaporation | 5.76 x 10⁻² | - | [5] |

| 9,9'-Bianthracene | - | Vacuum Evaporation | 0.067 | > 5 x 10⁴ | [5] |

| Substituted Anthracene | Bottom-Contact | Solution-Processing | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [6][7] |

| 2,6-Diphenylanthracene (DPA) | - | - | up to 1.5 | - | [3] |

Experimental Protocols

Hypothetical Synthesis of 2,3-Anthracenediol

This protocol is based on a general method for the synthesis of dihydroxyanthracenes, which involves the reduction of the corresponding dihydroxyanthraquinone.[8]

Objective: To synthesize 2,3-Anthracenediol from 2,3-Dihydroxy-9,10-anthraquinone.

Materials:

-

2,3-Dihydroxy-9,10-anthraquinone

-

Sodium borohydride (NaBH₄)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: To the flask, add 2,3-Dihydroxy-9,10-anthraquinone and 1 M Na₂CO₃ solution. Stir the mixture at room temperature until the starting material is dissolved.

-

Reduction: Slowly add an excess of sodium borohydride (NaBH₄) to the solution. The reaction is exothermic, so the addition should be portion-wise to control the temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.

-

Precipitation and Filtration: Acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product. Collect the solid product by vacuum filtration and wash with deionized water.

-

Drying: Dry the product under vacuum to obtain crude 2,3-Anthracenediol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Fabrication of a Solution-Processed Bottom-Gate, Top-Contact OFET

This is a general protocol for fabricating an OFET, which can be adapted for testing new anthracene derivatives like 2,3-Anthracenediol.[9][10][11][12][13]

Objective: To fabricate an OFET using a solution-processable anthracene derivative.

Materials:

-

Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

Anthracene derivative (e.g., 2,3-Anthracenediol) dissolved in a suitable organic solvent (e.g., chloroform, toluene)

-

Gold (Au) for source and drain electrodes

-

Cleaning solvents: Acetone, Isopropanol, Deionized water

-

(Optional) Adhesion layer for electrodes (e.g., Cr)

-

(Optional) Surface treatment agent for the dielectric (e.g., HMDS, OTS)

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer to the desired substrate size.

-

Sonnicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and bake at 120°C for 20 minutes to remove any residual moisture.

-

-

Dielectric Surface Treatment (Optional but Recommended):

-

To improve the film quality of the organic semiconductor, the SiO₂ surface can be treated to make it more hydrophobic.

-

This can be done by vapor deposition or solution coating of an agent like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

-

-

Active Layer Deposition:

-

Prepare a solution of the anthracene derivative in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL).

-

Deposit the solution onto the substrate using spin-coating. The spin speed and time will determine the film thickness.

-

Anneal the substrate at an optimized temperature to remove residual solvent and improve the crystallinity of the organic film.

-

-

Source and Drain Electrode Deposition:

-

Use a shadow mask to define the source and drain electrode pattern.

-

Deposit a thin adhesion layer of Cr (e.g., 5 nm) followed by Au (e.g., 50 nm) using thermal evaporation under high vacuum.

-

-

Device Characterization:

-

The electrical characteristics of the OFET (output and transfer curves) can be measured using a semiconductor parameter analyzer in a probe station, either in ambient conditions or in an inert atmosphere.

-

Expected Electronic Properties and Device Operation

The performance of an organic semiconductor in a device is largely governed by its HOMO and LUMO energy levels relative to the work functions of the electrodes and the energy levels of other materials in the device.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons. For p-type semiconductors like many anthracene derivatives, holes are transported in the HOMO level. A good alignment between the electrode work function and the HOMO level is necessary for efficient hole injection.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is not occupied by electrons. For n-type semiconductors, electrons are transported in the LUMO level.

The hydroxyl groups in 2,3-Anthracenediol are expected to be electron-donating, which would raise the HOMO energy level compared to unsubstituted anthracene. This could potentially reduce the hole injection barrier from high work function electrodes like gold.

Conclusion and Outlook

While 2,3-Anthracenediol remains an under-explored material in the field of organic electronics, the foundational knowledge of anthracene chemistry and semiconductor physics provides a strong starting point for its investigation. The protocols outlined above offer a practical guide for the synthesis of this compound and its fabrication into test devices like OFETs. Future research should focus on the experimental determination of its electronic properties, charge transport characteristics, and performance in various organic electronic device architectures. The influence of the specific substitution pattern of the hydroxyl groups on the molecular packing and, consequently, on the charge mobility will be a key area of investigation.

References

- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. sci-hub.se [sci-hub.se]

- 3. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. pubs.aip.org [pubs.aip.org]